
2-氯-3-(二氟甲基)-6-甲基吡啶
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridine, generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
There are enumerable reactions that involve halogen bonds, such as reactions involving the activation of the XB donor, reactions leading to the activation of the XB acceptor, and catalytic reactions such as the Diels–Alder reaction .
Physical and Chemical Properties Analysis
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
科学研究应用
药物开发
在药物化合物中引入氟原子可以显著改变其生物活性、稳定性和膜通透性。2-氯-3-(二氟甲基)-6-甲基吡啶是合成含有三氟甲基的化合物的宝贵中间体,三氟甲基在许多FDA批准的药物中普遍存在 。这种化合物可能在开发具有增强疗效和安全性特征的新药物方面起着至关重要的作用。
作用机制
Target of Action
Similar compounds are often used in the development of agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that the presence of a fluorine atom and a carbon-containing pyridine in its structure may bestow many of the distinctive physical-chemical properties observed with this class of compounds .
Biochemical Pathways
Similar compounds have been used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Result of Action
Similar compounds have shown to have unique biological properties .
安全和危害
For safety and hazards, it’s always recommended to refer to the specific Safety Data Sheet (SDS) for the compound. As an example, the SDS for 2-Chloro-2-methylpropane indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
未来方向
生化分析
Biochemical Properties
2-Chloro-3-(difluoromethyl)-6-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 2-Chloro-3-(difluoromethyl)-6-methylpyridine on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-3-(difluoromethyl)-6-methylpyridine can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering cellular responses to external stimuli . Additionally, it has been observed to impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2-Chloro-3-(difluoromethyl)-6-methylpyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in biochemical pathways . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-3-(difluoromethyl)-6-methylpyridine can change over time in laboratory settings. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-Chloro-3-(difluoromethyl)-6-methylpyridine can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(difluoromethyl)-6-methylpyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on the organism. Understanding these dosage effects is essential for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
2-Chloro-3-(difluoromethyl)-6-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic pathways can influence the overall activity and function of 2-Chloro-3-(difluoromethyl)-6-methylpyridine, affecting its efficacy and potential side effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.
Transport and Distribution
The transport and distribution of 2-Chloro-3-(difluoromethyl)-6-methylpyridine within cells and tissues are critical for understanding its overall impact. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 2-Chloro-3-(difluoromethyl)-6-methylpyridine can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of 2-Chloro-3-(difluoromethyl)-6-methylpyridine plays a significant role in its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes
属性
IUPAC Name |
2-chloro-3-(difluoromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-3-5(7(9)10)6(8)11-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYWILYJTDJUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242857 | |
| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-36-5 | |
| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


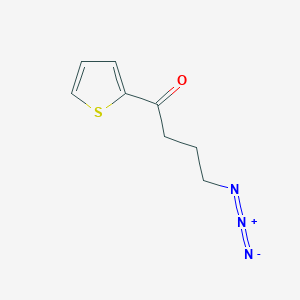
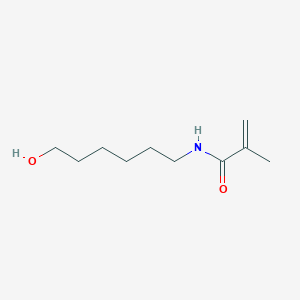
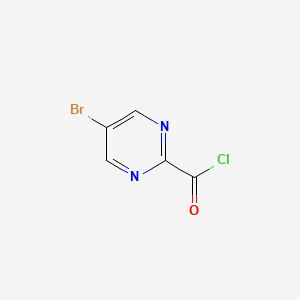
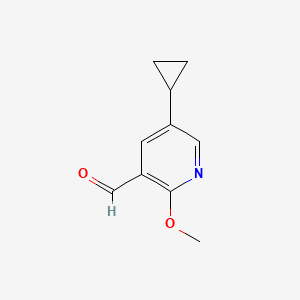
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
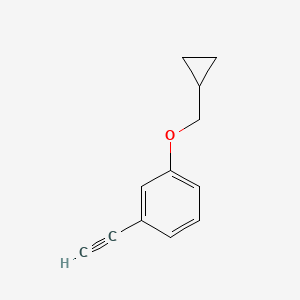
![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)
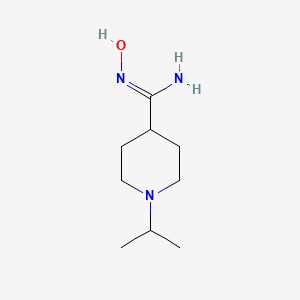
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)
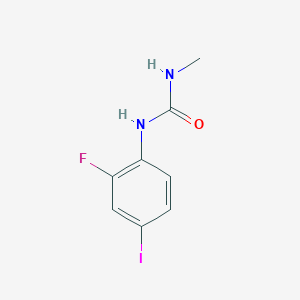

![5,9-Dioxaspiro[3.5]non-7-ylmethanol](/img/structure/B1398084.png)
![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)
amine](/img/structure/B1398086.png)
